Product packaging for 7-Fluoro-2-methylquinolin-4-ol(Cat. No.:CAS No. 18529-03-8)

7-Fluoro-2-methylquinolin-4-ol

Cat. No.: B097177
CAS No.: 18529-03-8
M. Wt: 177.17 g/mol
InChI Key: DGZLIRLGDGAYDG-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This is due to its ability to form the structural basis for a wide array of molecules with diverse and potent biological activities. nih.govresearchgate.netbenthamdirect.commdpi.com The versatility of the quinoline structure allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. researchgate.netnih.gov

Quinoline-based compounds have demonstrated a broad spectrum of therapeutic applications, including:

Antimicrobial and Antiviral Activity: Quinolines are foundational to many antibacterial and antiviral drugs. nih.govbenthamdirect.com

Anticancer Properties: Certain quinoline derivatives have shown significant efficacy as anticancer agents by inhibiting processes like tyrosine kinase activity, proteasome function, and DNA repair. researchgate.netnih.gov

Antimalarial Effects: The quinoline core is central to the development of antimalarial drugs. nih.govbenthamdirect.com

Neuroprotective and Anti-inflammatory Potential: Researchers are exploring quinoline derivatives for their neuroprotective and anti-inflammatory properties. mdpi.com

The ability of the quinoline nucleus to interact with various biological targets, coupled with its synthetic tractability, has solidified its importance in the rational design of new therapeutic agents. nih.govresearchgate.netnih.gov

Strategic Importance of Fluorine Substitution in Bioactive Small Molecules

The introduction of fluorine into bioactive small molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. acs.orgnih.govtandfonline.comacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's behavior in a biological system. tandfonline.comacs.org

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation and often leading to improved bioavailability and a longer duration of action. acs.orgtandfonline.com

Increased Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target proteins. acs.orgnih.govtandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape. acs.org

These beneficial effects have led to the incorporation of fluorine in a wide range of pharmaceuticals, from anticancer drugs to central nervous system agents. acs.orgtandfonline.com

Research Trajectory and Significance of 7-Fluoro-2-methylquinolin-4-ol

This compound is a heterocyclic compound that integrates the privileged quinoline scaffold with a strategically placed fluorine atom. While extensive research specifically focused on this single molecule is still emerging, its structural components suggest significant potential in medicinal chemistry. The presence of the fluorine atom at the 7-position is expected to influence its electronic distribution and metabolic stability.

The compound is recognized as a valuable synthetic intermediate and building block for creating more complex molecules. bldpharm.com Its chemical properties, such as the potential for the hydroxyl group at the 4-position to be oxidized or the fluorine atom to be substituted, make it a versatile precursor in organic synthesis.

Research into closely related fluorinated quinoline derivatives has highlighted their potential as antimicrobial and anticancer agents. researchgate.net For instance, studies on other fluorinated quinolinols have demonstrated their ability to inhibit bacterial DNA gyrase and topoisomerase, leading to bacterial cell death. The development of novel 2,4-(fluoroalkyl)-substituted quinoline derivatives has been pursued for potential applications in crop protection, although the specific compounds synthesized in one study did not show biological activity. researchgate.net

The significance of this compound currently lies in its potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological activities and to explore its utility in the synthesis of novel drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B097177 7-Fluoro-2-methylquinolin-4-ol CAS No. 18529-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLIRLGDGAYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429515
Record name 7-Fluoro-2-methylquinolin-4-ol
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Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-03-8
Record name 7-Fluoro-2-methyl-4-quinolinol
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Record name 7-Fluoro-2-methylquinolin-4-ol
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Record name 18529-03-8
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Advanced Synthetic Strategies for 7 Fluoro 2 Methylquinolin 4 Ol and Its Analogues

Foundational Cyclization and Condensation Reactions

The bedrock of quinoline (B57606) synthesis lies in cyclization and condensation reactions that have been refined over more than a century. These methods typically involve the construction of the quinoline core from aniline (B41778) precursors.

Doebner-Von Miller Reaction Adaptations for Fluorinated Anilines

The Doebner-Von Miller reaction is a cornerstone in quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This acid-catalyzed reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The process is generally catalyzed by Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org

For the synthesis of fluorinated quinolines like 7-fluoro-2-methylquinolin-4-ol, the reaction is adapted by using a corresponding fluorinated aniline as a starting material. researchgate.net Specifically, 3-fluoroaniline (B1664137) would be the precursor for the 7-fluoro substitution pattern. The reaction mechanism involves the nucleophilic conjugate addition of the aniline to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

A significant challenge in the synthesis of fluorinated quinolines via this method is controlling the regioselectivity, as competing reactions can lead to the formation of various fluoro isomers. Despite this, the Doebner reaction remains a versatile tool, particularly in three-component variations where an aniline, an aldehyde, and pyruvic acid are condensed to form quinoline-4-carboxylic acids. nih.gov This approach is effective for a wide range of anilines, including those with electron-withdrawing groups like fluorine. nih.gov

Table 1: Substrate Scope of a Doebner-Type Reaction for Quinoline-4-Carboxylic Acid Synthesis nih.gov The following table illustrates the versatility of the Doebner reaction with various substituted anilines and aldehydes to produce quinoline-4-carboxylic acid derivatives, which are precursors to quinolin-4-ols.

Pfitzinger Reaction Modifications for Quinoline-4-carboxylic Acid Precursors

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, which can subsequently be converted to quinolin-4-ols. jptcp.com The classical Pfitzinger synthesis involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govjptcp.com The base facilitates the cleavage of the isatin ring to form an isatoic acid intermediate, which then condenses with the ketone to yield the final quinoline-4-carboxylic acid. jptcp.com

To synthesize the precursor for this compound, the Pfitzinger reaction would be modified to use a fluorinated isatin, specifically 6-fluoro-1H-indole-2,3-dione (6-fluoroisatin). This would be reacted with a simple ketone such as acetone (B3395972) to introduce the 2-methyl group. A key consideration is that the reaction proceeds under basic conditions, which may not be suitable for substrates with base-labile functional groups. nih.gov The resulting 7-fluoro-2-methylquinoline-4-carboxylic acid can then undergo decarboxylation to yield the target this compound.

Modern Methodologies in Quinoline Synthesis

Contemporary synthetic chemistry offers powerful tools that enhance the efficiency, yield, and scope of quinoline synthesis. These methods often provide milder reaction conditions and access to novel derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant modern methodology for accelerating organic reactions. researchgate.net For quinoline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. jmpas.com This technique has been successfully applied to the synthesis of various fluorinated quinoline derivatives. jmpas.com The process involves subjecting the reaction mixture to microwave energy, which leads to rapid and uniform heating. jmpas.com The advantages include not only speed and efficiency but also often cleaner reactions with easier work-up procedures. researchgate.net For example, the Vilsmeier-Haack reaction, used to prepare quinoline-3-carbaldehydes, can be efficiently performed under microwave irradiation. jmpas.com

Transition Metal-Catalyzed Coupling Reactions for Quinoline Scaffolds

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds. For quinoline scaffolds, these methods allow for the late-stage introduction of various substituents, providing access to a vast array of analogues that are difficult to prepare using classical methods.

Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of heteroarenes like quinoline. nih.gov This methodology allows for the direct conversion of a C-H bond into a C-B bond, installing a highly versatile boronic ester group onto the quinoline ring. nih.gov The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]2, in combination with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). nih.gov

A key aspect of this strategy is regioselectivity, which is often governed by steric factors. rsc.org However, electronic effects also play a crucial role. rsc.orgresearchgate.net For instance, in the borylation of 7-halo-2-methylquinoline, variable amounts of the 5- and 4-borylated products are observed, highlighting the influence of the existing substituents on the reaction's outcome. rsc.orgresearchgate.net In some cases, specialized catalytic systems, such as a silica-supported phosphane-iridium complex, can achieve high site-selectivity, for example, directing the borylation exclusively to the C8 position. nih.govthieme-connect.com

The resulting quinoline boronic esters are valuable intermediates that can undergo a variety of subsequent transformations, most notably palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This two-step borylation/coupling sequence provides an efficient pathway for the late-stage functionalization of the quinoline core, enabling the synthesis of complex analogues. nih.gov

Table 2: Examples of Iridium-Catalyzed C8 Borylation of Quinolines thieme-connect.com This table showcases the effectiveness of a silica-supported iridium catalyst for the site-selective borylation of various quinoline derivatives.

Palladium-Catalyzed Synthesis of Quinoline Derivatives

Palladium-catalyzed reactions are pivotal in modern organic synthesis, offering powerful tools for constructing the quinoline framework. nih.gov These methods often involve cross-coupling and cyclization reactions that provide access to a wide array of substituted quinolines and quinolones under relatively mild conditions. nih.govrsc.org

One prominent approach is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines. organic-chemistry.org Another strategy involves the tandem amination of 2-haloaryl acetylenic ketones or chalcones with primary amines, where the palladium catalyst facilitates both a Buchwald–Hartwig coupling and a subsequent dehydrogenation step to form quinolin-4(1H)-ones. nih.gov For instance, the palladium-catalyzed cross-coupling of 5-(tributylstannyl)-3-methylisoxazole with 2-bromonitrobenzene, followed by catalytic hydrogenation, successfully yields 2-methylquinolin-4(1H)-one. nih.gov

The versatility of palladium catalysis is further demonstrated in domino Heck/cyclization reactions and intramolecular carbonylative annulations, which allow for the efficient assembly of complex quinolone structures. nih.gov These reactions tolerate a variety of functional groups, making them suitable for the synthesis of highly functionalized quinoline derivatives. nih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions for Quinoline Synthesis

Reaction Type Starting Materials Catalyst System Product Type Reference
Buchwald-Hartwig/Dehydrogenation 2-Halo-chalcones, Primary amines Pd(OAc)₂, PPh₃ 1,2-Disubstituted quinolin-4(1H)-ones nih.gov
Stille Coupling/Cyclization 2-Bromonitrobenzene, Organostannane Pd(PPh₃)₄ 2-Methylquinolin-4(1H)-one nih.gov
Heck/Cyclization β-(2-Acetamidophenyl)acrylates, Aryl iodides Pd(OAc)₂, KOAc 4-Arylquinolin-2(1H)-ones nih.gov

Novel Annulation and Ring-Formation Techniques

Beyond palladium-catalyzed methods, several novel annulation and ring-formation techniques have been developed for quinoline synthesis, often focusing on improving efficiency and environmental friendliness. mdpi.com The Friedländer synthesis, a classic method involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, remains a cornerstone for producing polysubstituted quinolines. orientjchem.orgijcce.ac.ir Modern variations of this reaction utilize nanocatalysts or microwave irradiation to enhance reaction rates and yields under milder conditions. ijcce.ac.iracs.org

Transition-metal-free approaches have also gained prominence. nih.gov For example, an acidic I₂-DMSO system can convert amino acids and anilines into quinoline-3-carboxylates through a formal [3 + 2 + 1] annulation. organic-chemistry.org Furthermore, innovative strategies such as the photochemical electrophilic cyclization of 2-azidobenzyl alcohols with internal alkynes have been reported to produce highly functionalized quinolines. nih.gov These methods showcase the diverse pathways available for constructing the quinoline core, providing access to a wide range of derivatives, including fluorinated analogues. mdpi.comnih.gov

Table 2: Comparison of Selected Annulation Techniques for Quinoline Synthesis

Method Key Reagents Conditions Key Features Reference
Friedländer Annulation 2-Aminoaryl ketones, Carbonyl compounds Nano-ZnO, Ethanol Heterogeneous catalyst, mild conditions, easy work-up ijcce.ac.ir
I₂-DMSO Mediated Annulation Anilines, Amino acids I₂, DMSO Transition-metal-free, formal [3+2+1] annulation organic-chemistry.org
Photochemical Cyclization 2-Azidobenzyl alcohols, Alkynes Acidic conditions, light Forms highly functionalized quinolines via a vinyl cation nih.gov

Chemical Transformations and Functionalization of the Quinoline Core

The functionalization of the pre-formed quinoline ring is a powerful strategy for creating diverse analogues. rsc.org Selective introduction of halogens, hydroxyl groups, and various carbon-based moieties allows for the fine-tuning of the molecule's chemical and physical properties.

Selective Halogenation and Hydroxylation Routes

The regioselective introduction of halogen atoms onto the quinoline scaffold is a critical step for further synthetic modifications. For instance, iridium-catalyzed borylation of 6-fluoroquinolines at the C7 position, followed by treatment with copper(II) bromide, provides an efficient route to 7-bromo-6-fluoroquinoline (B13893832) derivatives. acs.org This method demonstrates high regioselectivity and yield.

Hydroxylation of the quinoline core can also be achieved with high selectivity. The hydroxyl radical is known to react with quinoline, leading to hydroxylated products at various positions. nd.edu A more synthetically controlled approach involves the oxidation of organoboron intermediates. For example, a 7-borylated-6-fluoro-2-methylquinoline can be oxidized to the corresponding 6-fluoro-2-methylquinolin-7-ol using an oxidizing agent like hydrogen peroxide. acs.orgresearchgate.net This two-step sequence of borylation followed by oxidation provides a reliable method for introducing a hydroxyl group at a specific position on the quinoline ring.

Table 3: Examples of Selective Functionalization of the Quinoline Core

Reaction Substrate Reagents Product Reference
Bromination 4-((3,5-Dimethylbenzyl)oxy)-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CuBr₂ 7-Bromo-4-((3,5-dimethylbenzyl)oxy)-6-fluoro-2-methylquinoline acs.org
Hydroxylation 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline H₂O₂ 4-Chloro-6-fluoro-2-methylquinolin-7-ol acs.orgresearchgate.net

Introduction of Alkyl and Heterocyclic Moieties

The introduction of alkyl and heterocyclic groups onto the quinoline nucleus is crucial for expanding the chemical space of quinoline-based compounds. orientjchem.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct formation of C-C bonds. rsc.orgnih.gov

Rhodium-catalyzed C2 alkylation of quinolines with alkenes has been shown to be effective, providing excellent yields for various substituted quinolines. mdpi.com For introducing heterocyclic moieties, palladium-catalyzed oxidative cross-coupling reactions are commonly employed. For example, the C2 position of quinoline N-oxide can be coupled with heteroarenes like indole (B1671886) in the presence of a palladium catalyst and an oxidant. nih.govmdpi.com

Furthermore, Suzuki-Miyaura and Hartwig-Buchwald coupling reactions are highly effective for introducing aryl, heteroaryl, and amino groups. acs.org A borylated quinoline, such as a 7-boryl-6-fluoroquinoline derivative, can readily undergo Suzuki coupling with brominated heterocycles. acs.org Similarly, a brominated quinoline can be subjected to Hartwig-Buchwald amination to introduce alkylamino or heterocyclic amines. acs.orgrsc.org These methods provide reliable and versatile routes to a wide range of functionalized quinolines.

Table 4: Methods for Introducing Alkyl and Heterocyclic Groups

Reaction Type Substrate Type Catalyst/Reagents Functional Group Introduced Reference
Rh-catalyzed C2 Alkylation Quinoline RhCl(coe₂)₂, PCy₃·HCl Alkyl mdpi.com
Pd-catalyzed C2 Heteroarylation Quinoline N-oxide Pd(OAc)₂, Ag₂CO₃ Indole nih.govmdpi.com
Suzuki-Miyaura Coupling Borylated quinoline Pd(dba)₂, P(o-tol)₃ Indole acs.org

Comprehensive Spectroscopic and Structural Elucidation of 7 Fluoro 2 Methylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 7-Fluoro-2-methylquinolin-4-ol is expected to show distinct signals corresponding to the methyl group and the aromatic protons. Based on data from the derivative 1-(7-Fluoro-4-hydroxy-2-methylquinolin-3-yl)ethanone, the methyl group at the C2 position (C2-CH₃) would appear as a sharp singlet. nih.gov The aromatic protons on the quinoline (B57606) ring system will exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings.

For the parent compound, a signal for the proton at C3 is expected, likely as a singlet. The proton at C5 would appear as a doublet of doublets, coupled to H6 and the fluorine at C7. The H6 proton signal would be a complex multiplet due to coupling with H5, H8, and the C7-fluorine. The H8 proton, adjacent to the nitrogen-containing ring, is expected to be a doublet, primarily coupled to the fluorine at C7. The hydroxyl proton (4-OH) signal is anticipated to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from 1-(7-Fluoro-4-hydroxy-2-methylquinolin-3-yl)ethanone in DMSO-d₆. nih.gov

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
C2-CH₃~2.4Singlet
H-3~6.0Singlet
H-5~8.1Doublet of Doublets
H-6~7.2Multiplet
H-8~7.5Doublet
4-OHVariable (e.g., ~12.0)Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected. The presence of the electron-withdrawing fluorine atom at C7 will significantly influence the chemical shifts of the carbons in the benzene (B151609) ring portion of the quinoline, particularly C7, C6, and C8, through carbon-fluorine coupling (J-coupling).

The carbon of the methyl group (C2-CH₃) will appear at the most upfield position. The C4 carbon, bearing the hydroxyl group, will be significantly downfield shifted due to the electronegativity of the oxygen atom and its enolic character, appearing around 175 ppm in the acetylated derivative. nih.gov The carbon directly bonded to fluorine, C7, will show a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data inferred from 1-(7-Fluoro-4-hydroxy-2-methylquinolin-3-yl)ethanone in DMSO-d₆. nih.gov

CarbonPredicted Chemical Shift (δ, ppm)
C2-CH₃~20
C2~153
C3~108
C4~175
C4a~141
C5~122
C6~113 (d, JC-F)
C7~164 (d, ¹JC-F)
C8~104 (d, JC-F)
C8a~129

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the C7 position. In related fluoroquinoline compounds, the chemical shift for a fluorine atom on the benzene ring can vary. For instance, in 7-bromo-4-chloro-6-fluoro-2-methylquinoline, the fluorine at C6 appears at -108 ppm. amazonaws.com For a fluorine at C7, the chemical shift would be characteristic of its position and the electronic effects of the substituents on the quinoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by bands corresponding to the hydroxyl group, the quinoline ring system, and the carbon-fluorine bond.

Due to the keto-enol tautomerism, characteristic absorptions for both the hydroxyl (O-H) group of the enol form and the carbonyl (C=O) group of the keto form (7-fluoro-2-methyl-1H-quinolin-4-one) are expected. A broad absorption band in the region of 3400-2500 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded hydroxyl group. A strong absorption band around 1640-1670 cm⁻¹ would be indicative of the C=O stretching vibration of the tautomeric keto form. nih.gov

Table 3: Predicted IR Absorption Bands for this compound Data inferred from related quinolinol derivatives. nih.govthieme-connect.com

Wavenumber (cm⁻¹)Vibration Type
3400-2500O-H stretch (broad, H-bonded)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch (methyl)
~1650C=O stretch (from keto tautomer)
1600-1450Aromatic C=C and C=N ring stretching
~1200-1100C-F stretch
~1250C-O stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation patterns of the molecule. For this compound (C₁₀H₈FNO), the calculated exact mass is 177.05899 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition. For the protonated molecule [M+H]⁺, the expected m/z value is 178.0662. nih.gov

The fragmentation pattern in the mass spectrum would likely involve the initial loss of small, stable molecules. Common fragmentation pathways for quinoline derivatives include the loss of CO, HCN, or radicals from the substituent groups. The stability of the quinoline ring system would result in a prominent molecular ion peak.

Advanced X-ray Crystallography (if applicable for related compounds or derivatives)

While no X-ray crystal structure for this compound is currently available in the searched literature, analysis of related structures provides valuable insights. The crystal structure of quinolin-4-ol derivatives often reveals that they exist in the keto (quinolin-4-one) tautomeric form in the solid state. nih.govmdpi.com These molecules typically form hydrogen-bonded dimers or chains. For example, the crystal structure of 7,9-dibromobenzo[h]quinolin-10-ol shows a planar molecule that forms centrosymmetric dimers through π–π stacking interactions. mdpi.com It is highly probable that this compound would also crystallize as its quinolin-4-one tautomer, forming planar structures that engage in intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another, as well as potential π–π stacking interactions.

Biological Activities and Pharmacological Potentials of 7 Fluoro 2 Methylquinolin 4 Ol Analogues

Antimicrobial Spectrum of Activity

Antibacterial Efficacy

Analogues of 7-Fluoro-2-methylquinolin-4-ol have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Research has shown that certain derivatives of this compound exhibit efficacy against Gram-positive bacteria. For instance, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were evaluated for their antibacterial properties. One particular compound, 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a), displayed good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 μM. nih.govacs.org Another derivative, 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b), also showed good activity against Staphylococcus albus with an MIC of 62.5 μM. acs.org

Quinoline (B57606) derivatives, in general, have been recognized for their potential against resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good antibacterial activity against Staphylococcus aureus. mdpi.com

Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in μM
3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a)Bacillus subtilis31.25 nih.govacs.org
3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b)Staphylococcus albus62.5 acs.org

Analogues of this compound have also been tested against various Gram-negative bacteria. A study involving a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives revealed that six of these compounds (9a, 9b, 9c, 9d, 9e, and 9h) demonstrated good antibacterial activity against Proteus mirabilis, with MIC values ranging from 31.25 to 62.5 μM. nih.gov Specifically, compound 9f, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, showed activity against P. mirabilis comparable to the standard drug, streptomycin. nih.govresearchgate.net

While some quinoline derivatives have shown activity against Escherichia coli and Klebsiella pneumoniae, the specific analogues of this compound in the highlighted studies were not as effective against these particular strains. nih.govnih.gov

Table 2: Antibacterial Activity of this compound Analogues against Gram-Negative Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in μM
3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a)Proteus mirabilis31.25-62.5 nih.gov
3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b)Proteus mirabilis31.25-62.5 nih.gov
3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9c)Proteus mirabilis31.25-62.5 nih.gov
8-fluoro-3-(3-fluoro-2-(3-((4-methylbenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline (9d)Proteus mirabilis31.25-62.5 nih.gov
3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9h)Proteus mirabilis31.25-62.5 nih.gov

The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The evaluation of MICs is a standard method for assessing antimicrobial activity. nih.gov For the 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, MICs were determined using a well diffusion method, with concentrations tested ranging from 3.90 to 250 μM. nih.govacs.org

Antifungal Properties (e.g., Aspergillus niger, Candida albicans)

In addition to antibacterial activity, certain analogues of this compound have shown promise as antifungal agents. mdpi.com A series of synthesized 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were screened for their in vitro antifungal activity against Aspergillus niger and Candida albicans. nih.govresearchgate.net

The results indicated that eight of these compounds (9a, 9b, 9d, 9e, 9f, 9g, 9h, and 9i) exhibited good antifungal activity against Aspergillus niger. nih.govacs.org Notably, most of these derivatives showed good activity against A. niger with MICs ranging from 15.62 to 62.5 μM. nih.gov The unsubstituted benzyloxy group in compound 9a, as well as substitutions with 4-Br, 4-Cl, 4-CH3, or 2-CN 3,5-difluoro on the benzyloxy group, were found to be favorable for activity against A. niger. nih.gov

Table 3: Antifungal Activity of this compound Analogues

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) in μM
3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a)Aspergillus niger31.25 acs.org
3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b)Aspergillus niger62.5 acs.org
8-fluoro-3-(3-fluoro-2-(3-((4-methylbenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline (9d)Aspergillus niger62.5 acs.org
3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9h)Aspergillus niger62.5 acs.org

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

A significant area of investigation for quinoline derivatives is their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.org A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). nih.govacs.org

The results were promising, with seven of the nine derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) demonstrating excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM. nih.govresearchgate.net The remaining two derivatives showed good activity with MICs between 27.29 and 57.73 μM. nih.govresearchgate.net These findings suggest that these oxetanyl-quinoline compounds could be valuable lead compounds for the development of new treatments for mycobacterial infections. researchgate.net In silico studies suggest that these compounds may act as inhibitors of ATP synthase, a key enzyme in M. tuberculosis. nih.gov

Table 4: Antimycobacterial Activity of this compound Analogues against Mycobacterium tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC) in μM
3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b)3.41–12.23 nih.govresearchgate.net
3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9c)3.41–12.23 nih.govresearchgate.net
8-fluoro-3-(3-fluoro-2-(3-((4-methylbenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline (9d)3.41–12.23 nih.govresearchgate.net
3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile (9f)3.41–12.23 nih.govresearchgate.net
3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9h)3.41–12.23 nih.govresearchgate.net

Anticancer and Antiproliferative Investigations

Quinoline derivatives have been extensively studied for their potential as anticancer agents, demonstrating activity through various mechanisms such as inducing apoptosis, inhibiting cell migration, and causing cell cycle arrest. arabjchem.org Analogues of this compound are part of this broad class of compounds evaluated for their effects on cancer cells.

A number of studies have demonstrated the potent antiproliferative effects of quinoline derivatives against a range of human cancer cell lines. For instance, a series of novel quinoline-based compounds were designed as EGFR/HER-2 dual-target inhibitors and showed significant antiproliferative efficacy against four cancer cell lines, with GI50 values ranging from 25 to 82 nM. rsc.org The breast cancer cell line MCF-7 was among the most sensitive. rsc.org

Other research has focused on developing new benzo[h]quinoline (B1196314) series and testing them on cell lines such as A549 (lung), MCF-7 (breast), C26 (colon), and A2780 (ovarian). neuroquantology.com One derivative, the 2'-(Dimethylamino)ethyl amide of 2-p-tolyl-benzo[h]quinoline-4-carboxylic acid, displayed high cytotoxicity against all tested human cancer cells. neuroquantology.com Similarly, novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety were evaluated against several cancer cell lines, showing potent activity, particularly against HT-29 (colon) and MKN-45 (gastric) cells. nih.gov The most promising compound in this series exhibited excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM against all tested cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected quinoline analogues in various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Quinoline Analogues

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 5a (EGFR/HER-2 inhibitor)MCF-7Breast0.071 (IC50) rsc.org
Compound 13e (Pim-1 kinase inhibitor)PC-3Prostate2.61 (GI50) nih.gov
Compound 13h (Pim-1 kinase inhibitor)KG-1Leukemia2.98 (GI50) nih.gov
Compound 12c (Combretastatin A-4 analogue)MCF-7Breast0.010 (IC50) nih.gov
Compound 12c (Combretastatin A-4 analogue)HCT-116Colon0.042 (IC50) nih.gov
Compound 21c (4-oxo-1,4-dihydroquinoline-3-carboxamide derivative)HT-29Colon0.01 (IC50) nih.gov
Compound 21c (4-oxo-1,4-dihydroquinoline-3-carboxamide derivative)MKN-45Gastric0.02 (IC50) nih.gov

The cytotoxic effects of quinoline analogues are often mediated by the induction of apoptosis, or programmed cell death. Research into a novel series of quinoline-based EGFR/HER-2 dual-target inhibitors found that the most potent compound promoted apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while reducing the expression of the anti-apoptotic protein Bcl-2. rsc.org

Another synthesized quinoline derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), was shown to induce apoptosis in murine colorectal adenocarcinoma cells. nih.gov Its mechanism involved the promotion of cytosolic cytochrome c, AIF, Bax, and BAD, as well as the cleavage of pro-caspases-9 and -3, indicating that the apoptosis was mediated through a mitochondria-dependent pathway. nih.gov Similarly, a quinoline derivative of combretastatin (B1194345) A-4 was found to induce apoptosis via a mitochondrial-dependent pathway and cause reactive oxygen species generation in MCF-7 cells. nih.gov Some fluorinated quinoline derivatives are also known to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

In addition to inducing apoptosis, many quinoline compounds exert their antiproliferative effects by disrupting the normal progression of the cell cycle. The compound 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) was found to induce significant G2/M arrest in CT-26 colorectal adenocarcinoma cells by inhibiting the activity of CDK1 and decreasing the protein levels of CDK1, Cyclin A, and Cyclin B. nih.gov

Other studies have shown similar effects. For instance, certain 2-substituted quinoline derivatives have been found to cause cell cycle arrest in the G2 phase. researchgate.net Research on novel 5,6,7-trimethoxy quinoline derivatives demonstrated that they can exert their cytotoxic activity through cell cycle arrest at the G2/M phase in MCF-7/MX cancer cells. nih.gov This ability to halt cell division at critical checkpoints is a key mechanism of their anticancer potential.

Antimalarial Efficacy

Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been cornerstone treatments for malaria. nih.gov Ongoing research seeks to develop new quinoline analogues to combat the spread of drug-resistant strains of the Plasmodium parasite. nih.gov Fluoro-substituted quinolines are among the derivatives being investigated for this purpose. researchgate.netbiointerfaceresearch.com

In one study, a series of 7-chloro-4-(4-(2-(oxo, hydroxyl & fluoro-2-(4-phenyl)ethyl)piperazin-1-yl)quinoline derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. biointerfaceresearch.com Several of the synthesized compounds, including fluorinated versions, showed potent inhibitory activity, with some being equipotent to the standard drug chloroquine. biointerfaceresearch.com

Table 2: Antimalarial Activity of Selected Fluoro-Quinoline Analogues

CompoundParasite StrainMIC (µg/mL)Reference
Compound 5aPlasmodium falciparum0.27 biointerfaceresearch.com
Compound 5ePlasmodium falciparum2.02 biointerfaceresearch.com
Compound 5fPlasmodium falciparum0.25 biointerfaceresearch.com
Chloroquine (Reference)Plasmodium falciparum0.26 biointerfaceresearch.com
Quinine (Reference)Plasmodium falciparum0.34 biointerfaceresearch.com

A key target for antimalarial drugs is the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's synthesis of nucleic acids. google.com Compounds that inhibit this enzyme are known as antifolates. A patent for novel antimalarial compounds describes certain quinoline derivatives as inhibitors of P. falciparum DHFR, effective against both wild-type and drug-resistant strains. google.com Notably, the synthesis of this compound is described as an intermediate step in the creation of these novel antifolate antimalarials. google.com

Antiviral Activity

The broad biological activity of the quinoline scaffold also extends to antiviral properties. nih.govorgchemres.org Research has shown that certain quinoline derivatives can interfere with viral replication by inhibiting essential viral enzymes and proteins. Specifically, 6-Fluoro-2-methylquinolin-4-ol has been noted to possess antiviral activity. Furthermore, quinoline derivatives containing trifluoromethyl groups have been developed and screened for their ability to inhibit the replication of the Zika Virus (ZIKV), with some showing activity comparable to the known antimalarial and antiviral drug mefloquine. nih.gov This suggests that fluoro-substituted quinolines like this compound and its analogues are a promising scaffold for the development of new antiviral therapies. nih.govmdpi.com

Anti-inflammatory Effects

The quinoline scaffold is a recognized pharmacophore in the development of new therapeutic agents, including those with anti-inflammatory properties. rsc.org While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the available literature, research on its analogues provides significant insight into the potential of this chemical class. The introduction of different substituents onto the quinoline ring system has been a successful strategy in modulating anti-inflammatory activity. rsc.orgnih.gov

Derivatives of the parent quinoline structure have been investigated for their ability to mitigate inflammatory responses. For instance, the compound 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has demonstrated notable acute anti-inflammatory and antinociceptive effects in mouse models. nih.gov This suggests that halogen substitution at the 7-position, a key feature of this compound, can be compatible with anti-inflammatory activity.

Further research into other quinoline derivatives has elucidated specific mechanisms of anti-inflammatory action. A series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their inhibitory effects on processes associated with inflammation. nih.gov Notably, certain compounds in this series were potent inhibitors of β-glucuronidase and lysozyme (B549824) release from neutrophils. nih.gov For example, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde showed significant inhibition of β-glucuronidase release, while 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one was the most active against lysozyme release. nih.gov Additionally, the compound 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone emerged as a potent inhibitor of TNF-α formation, a key pro-inflammatory cytokine. nih.gov These findings highlight the capacity of the quinoline framework to serve as a basis for potent anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Quinoline Analogues
CompoundTarget/AssayActivity (IC50)Reference
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneTNF-α Formation2.3 µM nih.gov
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneLysozyme Release4.6 µM nih.gov
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehydeβ-Glucuronidase Release5.0 µM nih.gov
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oximeLysozyme & β-Glucuronidase Release7.1 µM & 9.5 µM nih.gov

Other Investigated Biological Activities (e.g., Antileishmanial)

The quinoline nucleus is a cornerstone in the search for new antiparasitic drugs, with a significant history in antimalarial therapy and growing potential against other protozoal diseases like leishmaniasis. asm.orgmdpi.com Analogues of this compound, particularly those with halogen substitutions, have been a focus of research for developing novel antileishmanial agents. nih.govresearchgate.net

A strategy to optimize 2-substituted quinolines led to the synthesis of several hundred compounds to identify a candidate for treating visceral leishmaniasis (VL). researchgate.net Within this effort, the introduction of halogen substituents, including fluorine, was found to improve metabolic stability. nih.govresearchgate.net A standout compound from this research is 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol. This molecule, which shares the 7-fluoro substitution pattern with the subject compound, was identified as the most active in the series, demonstrating an IC₅₀ value of 0.2 µM against Leishmania donovani and a high selectivity index of over 180. nih.govresearchgate.net In vivo studies in a hamster model of L. donovani infection confirmed its efficacy. researchgate.net

The structure-activity relationship in this class of compounds is sensitive to the nature and position of substituents. For example, studies on other quinoline derivatives showed that replacing a chlorine atom with a hydroxyl group on the quinoline ring resulted in a 19-fold increase in antiparasitic activity against Leishmania chagasi. asm.org This underscores the significant impact of specific functional groups on biological efficacy. The antileishmanial activity of quinoline derivatives is often associated with their ability to induce the generation of reactive oxygen species (ROS) and depolarize the mitochondrial membrane potential in the parasite.

Table 2: Antileishmanial Activity of Selected Quinoline Analogues
CompoundTarget SpeciesActivity (IC50)Selectivity Index (SI)Reference
3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-olL. donovani (in vitro)0.2 µM>180 nih.govresearchgate.net
Ferrocenylquinoline derivative 36L. donovani amastigotes0.50 ± 0.07 µMNot Reported mdpi.com
ClioquinolL. infantum axenic amastigotes3.21 ± 0.56 µMNot Reported mdpi.com
ClioquinolL. amazonensis axenic amastigotes6.15 ± 0.43 µMNot Reported mdpi.com

Mechanistic Elucidation and Molecular Target Identification

Enzyme Inhibition Studies

The potential of 7-Fluoro-2-methylquinolin-4-ol and its derivatives as enzyme inhibitors has been a subject of scientific investigation, targeting enzymes crucial for the survival of pathogens and the proliferation of cancer cells.

Fluoroquinolones are a well-established class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, managing DNA supercoiling and decatenating daughter chromosomes. oup.com The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which leads to double-strand breaks in the bacterial DNA, ultimately causing cell death. mdpi.comyoutube.com

While direct inhibitory data for this compound against bacterial DNA gyrase is not prominently available in the reviewed literature, the broader class of quinoline (B57606) derivatives has been extensively studied. For instance, novel quinoline-Schiff bases have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. researchgate.net Similarly, other research efforts have focused on synthesizing novel quinoline derivatives and exploring their binding affinity towards the DNA gyrase enzyme through molecular docking and in vitro assays. nih.govsciforum.net One study on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives identified compounds with significant inhibitory activity against S. aureus DNA gyrase. acs.org

Table 1: DNA Gyrase Inhibitory Activity of Selected Quinoline Derivatives

Compound Target Organism/Enzyme IC₅₀ (µM) Source
Quinoline Derivative 14 E. coli DNA gyrase 3.39 nih.gov
Quinoline-Schiff base 7d Mtb DNA gyrase 1.26 researchgate.net
2-(4-Bromophenyl)quinoline-4-carbohydrazide 10 S. aureus DNA gyrase 8.45 acs.org
Ciprofloxacin (Reference) S. aureus DNA gyrase 3.80 acs.org

The structure-activity relationship (SAR) studies often highlight that modifications on the quinoline ring are crucial for potent inhibitory activity against DNA gyrase. researchgate.netmdpi.com

In addition to bacterial enzymes, quinoline derivatives have been investigated as inhibitors of human topoisomerases, which are key targets in cancer therapy. arabjchem.org DNA topoisomerase I and II are vital for resolving topological problems in DNA during replication, transcription, and recombination. Inhibitors of these enzymes can lead to apoptosis in cancer cells. nih.gov

Natural alkaloids with a quinoline structure, such as camptothecin (B557342) and its analogs, are well-known inhibitors of DNA topoisomerase I. nih.gov While specific studies detailing the inhibitory effects of this compound on human topoisomerases are limited, a doctoral thesis describes the synthesis of a related compound, 11-Ethyl-1-Benzyl-7-fluoro-2-mercaptoquinolin-4(1H)-one-3-carboxylate, as part of a project to develop novel quinoline-based molecules with potential anticancer activity. bac-lac.gc.ca This suggests the use of the 7-fluoroquinoline (B188112) scaffold in designing potential topoisomerase inhibitors.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton and play a critical role in mitosis. frontiersin.org Disruption of tubulin polymerization is a validated mechanism for anticancer drugs, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. arabjchem.orgnih.gov

The quinoline scaffold is present in many compounds that act as tubulin polymerization inhibitors. frontiersin.orgnih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin. frontiersin.org Although no direct experimental data confirms that this compound itself inhibits tubulin polymerization, various derivatives have demonstrated significant activity. For example, a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and found to inhibit tubulin polymerization, with the most potent compound, D13, showing an IC₅₀ of 6.74 µM. mdpi.com Another study on 5,6,7-trimethoxy quinoline derivatives identified compounds that arrested the cell cycle at the G2/M phase and inhibited tubulin polymerization. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Quinoline Derivatives

Compound Cell Line IC₅₀ (µM) Source
Compound 4c (Quinoline derivative) Tubulin Polymerization Assay 17 ± 0.3 nih.gov
Compound 12c (Combretastatin A-4 analogue) MCF-7 (Breast Cancer) 0.010 tandfonline.com
Compound D13 (Quinolinone Sulfonamide) Tubulin Polymerization Assay 6.74 mdpi.com
Combretastatin (B1194345) A-4 (Reference) Tubulin Polymerization Assay 2.64 mdpi.com

These findings indicate that the quinoline core is a viable starting point for developing new tubulin-targeting anticancer agents.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, making it an important target for antimicrobial and anticancer drugs. google.comnih.gov

The compound this compound has been explicitly identified as a chemical intermediate in the synthesis of novel DHFR inhibitors. google.com A patent for antimalarial compounds describes a method for producing this compound, which then serves as a precursor for creating flexible side-chain derivatives designed to inhibit the DHFR enzyme of Plasmodium falciparum, the parasite responsible for malaria. google.com This is particularly significant for overcoming drug resistance arising from mutations in the parasite's DHFR enzyme. google.com While this demonstrates the compound's utility as a building block, data on its intrinsic inhibitory activity against DHFR is not provided in the source. Other research has also explored quinazoline (B50416) analogs as DHFR inhibitors, further establishing the relevance of this heterocyclic system for targeting the enzyme. nih.govresearchgate.net

Receptor and Pathway Modulation

Beyond direct enzyme inhibition, quinoline derivatives are known to modulate the function of various cellular receptors and signaling pathways.

The versatility of the quinoline scaffold extends to the central nervous system, where its derivatives have been shown to interact with various neurotransmitter receptors. ontosight.ai While specific data on the direct interaction of this compound with these receptors is scarce, related molecules have shown notable activity.

Studies have been conducted on novel quinoline derivatives as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). In one study, the introduction of azabicyclic or diazabicyclic moieties to the quinoline ring led to compounds with enhanced selectivity and agonist activity at the α7 nAChR subtype. nih.govresearchgate.net Another area of research has focused on quinoline's role in modulating NMDA receptors, which are critical for excitatory neurotransmission. Targeted modifications, such as halogenation at the 7-position of the quinoline ring, have been shown to strengthen antagonism at NMDA receptors. mdpi.com These examples underscore the potential of the 7-fluoro-quinoline framework as a basis for designing new neuromodulatory agents, although the specific activity of this compound itself remains to be elucidated.

Modulation of Inflammatory Pathways

The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including significant anti-inflammatory properties. mdpi.comnih.govresearchgate.net Derivatives of quinoline have been extensively studied for their ability to modulate complex inflammatory cascades. Inflammation is a multifaceted biological response involving numerous mediators, such as nitric oxide (NO), reactive oxygen species (ROS), prostaglandins (B1171923) (PGs), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Research into quinoline derivatives has demonstrated their capacity to inhibit key enzymes and signaling pathways involved in the inflammatory response. For instance, certain 1,2,4-triazine-quinoline hybrids have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes crucial for the production of pro-inflammatory eicosanoids. nih.gov In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, a standard model for inflammation research, these hybrids effectively suppressed the production of NO, ROS, TNF-α, and IL-6. nih.gov

One notable example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, was found to exert its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and subsequently reducing NO production. tbzmed.ac.ir This compound also decreased serum levels of COX-2 in animal models, highlighting the scaffold's potential for multi-target anti-inflammatory action. tbzmed.ac.ir While specific studies on this compound are not available, the consistent anti-inflammatory activity across a range of structurally related quinolines suggests that it likely shares the ability to interfere with these critical inflammatory mediators and enzymatic pathways. The fluorine atom at the 7-position may further enhance its potency and pharmacokinetic properties.

Table 1: Anti-inflammatory Activity of Representative Quinoline Derivatives

Compound/Derivative Class Model System Key Findings Reference
1,2,4-Triazine-Quinoline Hybrids LPS-activated RAW 264.7 macrophages Potent dual inhibitors of COX-2 and 15-LOX; inhibited production of NO, ROS, TNF-α, and IL-6. nih.gov
7-Chloro-4-(piperazin-1-yl)quinoline Derivative RAW 264.7 macrophages & mouse models Inhibited NO release by suppressing iNOS protein expression; decreased serum NO and COX-2 levels. tbzmed.ac.ir
General Quinolinone Derivatives N/A Recognized for broad anti-inflammatory and antioxidant activities. mdpi.com

Cellular Bioenergetic Disruption and Mitochondrial Interactions

The disruption of cellular energy metabolism is a critical mechanism for therapeutic intervention, particularly in antimicrobial and anticancer contexts. The F1Fo ATP synthase, a central enzyme in cellular bioenergetics responsible for the bulk of ATP production via oxidative phosphorylation, has emerged as a key drug target. nih.govnih.gov The success of the ATP synthase inhibitor bedaquiline (B32110) for treating drug-resistant tuberculosis has spurred research into other compounds that target this essential enzyme. nih.govacs.org

Quinoline derivatives have been identified as a promising class of compounds that can disrupt bacterial bioenergetics. nih.gov Studies have shown that certain quinolines can inhibit the ATP synthesis activity in bacteria like Pseudomonas aeruginosa. nih.govacs.org The mechanism of action involves targeting the membrane-embedded c-ring of the F1Fo ATP synthase, a crucial component of the enzyme's proton channel. nih.govacs.org Inhibition at this site disrupts the proton motive force, leading to a collapse in cellular energy production and ultimately, cell death. nih.gov

While direct studies on this compound are pending, in silico research on structurally similar compounds provides compelling evidence for its likely mechanism. A molecular docking study of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives—which share the core fluoro-2-methylquinoline scaffold—predicted stable and significant binding to ATP synthase. nih.gov This suggests that their antimycobacterial activity is plausibly due to the inhibition of this enzyme. nih.gov Furthermore, other fluorinated compounds have been noted for their ability to induce mitochondrial dysfunction by interfering with mitochondrial DNA (mtDNA), leading to disturbances in cellular energy metabolism. nih.gov Given these findings, it is highly probable that this compound also functions by disrupting the mitochondrial electron transport chain and inhibiting ATP synthase, thereby compromising the cell's energy supply.

Table 2: Effects of Quinoline Derivatives on Cellular Bioenergetics

Compound/Derivative Class Target Mechanism/Effect Reference
Substituted Quinolines P. aeruginosa F1Fo ATP Synthase Inhibition of ATP synthesis activity by targeting the c-ring of the enzyme. nih.govacs.org
8-Fluoro-2-methylquinoline (B1339794) Derivatives ATP Synthase (in silico) Predicted stable binding to ATP synthase, suggesting inhibition of the enzyme. nih.gov
1-(2-deoxy-2-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) HepG2 Cell Mitochondria Incorporation into mtDNA, leading to mitochondrial dysfunction and disturbed energy metabolism. nih.gov

Structure Activity Relationship Sar Studies and Derivative Design

Influence of Fluorine Position on Biological Efficacy (e.g., C-7 vs C-6 fluorination)

The introduction of a fluorine atom to the quinoline (B57606) ring is a common strategy to enhance metabolic stability and biological activity. orientjchem.org However, the position of fluorination is a critical determinant of the compound's pharmacological profile.

For instance, in the context of antiviral agents, replacing a chlorine atom at the C-7 position with fluorine can lead to a significant enhancement in activity. nih.gov Conversely, studies on other quinoline derivatives have shown that fluorination at the C-6 position can also yield compounds with high potency. nih.gov Specifically, substitution with a single fluorine atom at the C-6 position resulted in high inhibitory potency for phosphodiesterase 10A (PDE10A), with IC50 values of 0.29 nM and 0.76 nM for the regioisomers. nih.gov However, the introduction of larger fluorine-containing groups at this same C-6 position led to a sharp decrease in potency. nih.gov

Role of Methyl Group at C-2 on Pharmacological Profile

The methyl group at the C-2 position of the quinoline ring plays a crucial role in determining the chemical reactivity and biological activity of the scaffold. nih.govacs.org Studies on 2-(quinolin-4-yloxy)acetamides, a class of antimycobacterial agents, have revealed the significance of this substituent. When the 2-methyl group was absent, attempts to alkylate the hydroxyl group at C-4 resulted in undesired N-alkylation at the quinoline ring nitrogen. nih.gov The resulting N-alkylated compound, lacking the C-2 methyl group, was found to be significantly less active, with a minimum inhibitory concentration (MIC) greater than 31 μM, indicating the importance of the C-2 methyl group for potent antimycobacterial activity. nih.govacs.org

This finding suggests that the 2-methyl group may be essential for directing the substitution pattern and maintaining the structural conformation required for biological action. nih.govacs.org Further supporting its importance, other research has indicated that for antineoplastic activity, alkyl groups at the C-2 position are generally more advantageous than aryl groups. mdpi.com

Significance of the Hydroxyl Group at C-4 in Molecular Interactions

In a series of quinolinone-3-carboxamide derivatives, the proton of the 4-OH group was observed to form a strong intramolecular hydrogen bond with the adjacent carbonyl group of the amide side chain. mdpi.com This interaction can fix the conformation of the molecule, which may be crucial for its binding to biological targets.

Furthermore, the activity of the quinoline scaffold is highly dependent on the nature of the substituent at the C-4 oxygen. While the parent 6-methoxy-2-methylquinolin-4-ol (B94542) was found to be devoid of antimycobacterial activity, its derivatization to a 2-(quinolin-4-yloxy)acetamide, where an N-arylamide moiety is attached via the C-4 oxygen, resulted in potent compounds. nih.govacs.org This highlights that the C-4 position is a critical handle for introducing substituents that can modulate the pharmacological profile of the entire molecule. The loss of activity upon N-alkylation instead of O-alkylation further underscores that the specific linkage at the C-4 oxygen is vital for activity. nih.govacs.org

Impact of Substituents on the Quinoline Ring (e.g., benzyloxy, oxetane)

The introduction of more complex substituents, such as benzyloxy and oxetane (B1205548) moieties, onto the quinoline ring has been explored to develop novel therapeutic agents. nih.gov The oxetane ring, a four-membered cyclic ether, is an attractive motif in drug discovery due to its ability to improve physicochemical properties like solubility and metabolic stability while providing a three-dimensional structural element. nih.gov

In one study, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for antimycobacterial activity. nih.govresearchgate.net The structure-activity relationship analysis revealed that the nature of the substituent on the benzyloxy group had a profound impact on efficacy. nih.gov The unsubstituted benzyloxy derivative showed good activity, but the introduction of a bromine atom at the para-position of the benzyl (B1604629) ring led to a four-fold increase in activity against Mycobacterium tuberculosis. nih.gov

This demonstrates that even distant modifications to a substituent can transmit significant electronic and steric effects that alter the biological activity of the parent quinoline compound. The combination of the quinoline scaffold with an oxetane ring offers a promising strategy for developing new lead compounds. nih.govresearchgate.net

Table 1: Influence of Substituents on the Benzyloxy Group on Antimycobacterial Activity of Oxetane-Quinoline Derivatives nih.gov
Compound IDSubstituent (on benzyloxy ring)MIC (μM) vs. M. tuberculosis H37Rv
9aUnsubstituted57.73
9b4-Bromobenzyloxy14.4
-Pyrazinamide (Standard)28.86

Design and Synthesis of Hybrid Molecules Incorporating the Quinoline Scaffold (e.g., quinoline-triazole, oxazoloquinoline)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The quinoline scaffold has been successfully integrated into hybrid molecules with other heterocyclic systems like triazoles and oxazoles to create novel compounds with enhanced or new biological activities.

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is often incorporated into drug candidates due to its favorable chemical properties and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a common method for synthesizing these hybrids. acs.orgup.ac.za Numerous quinoline-triazole hybrids have been designed and synthesized, demonstrating a wide range of biological activities, including anticancer and antimalarial properties. nih.govresearchgate.netfrontiersin.org For example, novel quinoline/chalcone hybrids containing a 1,2,4-triazole (B32235) moiety were synthesized and showed potent antiproliferative activity against various cancer cell lines by targeting EGFR and BRAFV600E kinases. nih.gov In another study, quinoline-based 1,2,3-triazole scaffolds showed significant anticancer activity against human breast, lung, and liver cancer cell lines. researchgate.net

Oxazoloquinoline Hybrids: The fusion of an oxazole (B20620) ring with the quinoline system results in oxazoloquinolines, a class of compounds that has shown promise, particularly in the development of antibacterial and antituberculosis agents. researchgate.net For example, a new class of fused 1,3-oxazolo[4,5-c]quinoline derivatives was synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these compounds emerged as potent antitubercular agents with MIC values as low as 1 µg/mL. researchgate.net The synthesis of these fused systems often involves multi-step reactions starting from precursors like 2-bromo-1-phenylethanones or through the cyclization of appropriately substituted anilines. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby rationalizing the drug design process. arabjchem.org

Several QSAR studies have been performed on quinoline derivatives to understand the structural requirements for various biological activities. researchgate.netnih.gov These models use physicochemical descriptors to quantify molecular properties and correlate them with activities such as antifungal or antiandrogenic effects. researchgate.netnih.gov For example, a combined QSAR study on 2-quinolinone derivatives as androgen receptor antagonists utilized 2D and 3D modeling methods (CoMFA and CoMSIA) to create predictive models. The resulting contour maps provided a visual representation of the key structural features influencing antiandrogenic activity, offering valuable guidance for the rational design of new and more potent antagonists. nih.gov Similarly, QSAR studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives helped to establish a quantitative correlation between their structural features and antifungal activity. researchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for a compound and understanding the structural basis of its activity. For the quinoline (B57606) scaffold, to which 7-Fluoro-2-methylquinolin-4-ol belongs, docking studies have been widely employed to explore interactions with various enzymes and receptors implicated in different diseases.

While specific docking studies for this compound are not extensively detailed in public literature, research on analogous quinoline derivatives provides a clear indication of its potential targets. These studies reveal that the quinoline core is a versatile scaffold capable of interacting with a diverse range of protein active sites.

Key Research Findings from Analogous Compounds:

Anticancer Targets: Derivatives of 5,6,7-trimethoxy quinoline have been docked into the colchicine (B1669291) binding site of tubulin, showing potential as tubulin polymerization inhibitors. nih.gov Molecular dynamics simulations further confirmed that these compounds can form stable hydrogen bonds within the active site, suggesting a mechanism for their anticancer effects. nih.gov Other quinoline derivatives have been investigated as modulators of the orphan nuclear receptor Nur77, a target in hepatocellular carcinoma. nih.gov

Antimicrobial Targets: The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial enzymes essential for DNA replication. Docking studies have shown that quinolones can bind to DNA gyrase and topoisomerase IV, disrupting their function and leading to bacterial cell death. For example, derivatives of 6-bromoquinolin-4-ol (B142416) have been studied for their ability to inhibit quorum sensing in bacteria. In the context of tuberculosis, quinoline derivatives have been docked against ATP synthase, a critical enzyme for mycobacterial energy metabolism. nih.govacs.orgresearchgate.net

Antimalarial Targets: Quinolines are a cornerstone of antimalarial therapy. Computational studies often explore their binding to targets within the Plasmodium falciparum parasite, such as dihydrofolate reductase (DHFR). google.com

These findings suggest that this compound could be productively screened against a similar range of targets to determine its most likely biological activity.

Table 1: Potential Protein Targets for the Quinoline Scaffold Identified Through Molecular Docking of Analogues
Therapeutic AreaPotential Protein TargetSignificance of TargetReference
AnticancerTubulinInhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov
AnticancerNur77/TR3Modulation can induce apoptosis in cancer cells, particularly hepatocellular carcinoma. nih.gov
AntibacterialDNA Gyrase / Topoisomerase IVEssential for bacterial DNA replication; inhibition leads to cell death.
AntitubercularATP SynthaseCritical for energy production in Mycobacterium tuberculosis. nih.govacs.org
AntimalarialDihydrofolate Reductase (DHFR)Key enzyme in the folate synthesis pathway of parasites. google.com

Molecular Dynamics Simulations for Binding Conformation and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of a ligand's binding stability within a protein's active site. MD simulations model the movements of atoms and molecules over time, allowing researchers to observe the conformational changes of both the ligand and the protein and to analyze the persistence of key interactions.

For quinoline derivatives, MD simulations have been crucial in validating docking results. For instance, in a study of novel 5,6,7-trimethoxy quinolines as tubulin inhibitors, MD simulations were run for tens of nanoseconds. nih.gov The analysis focused on:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein's backbone atoms was monitored to ensure the system reached equilibrium and to compare the stability of the protein in its unbound (apo) form versus its ligand-bound state. A lower and more stable RMSD for the ligand-bound protein suggests that the compound stabilizes the protein's conformation. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein residues were tracked throughout the simulation. The formation of persistent hydrogen bonds is a strong indicator of stable binding and high affinity. nih.govnih.gov

In a study of benzoylhydrazone derivatives targeting the Nur77 receptor, MD simulations validated that the lead compound formed a stable complex at the intended binding site, confirming the interactions predicted by docking. nih.gov Such simulations would be essential for this compound to confirm the stability of its binding poses predicted by docking and to provide a more accurate estimation of its binding affinity.

Prediction of Pharmacokinetic Parameters (e.g., Drug-likeness)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failure. Key parameters often evaluated include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.

Studies on related fluoro-quinoline derivatives have utilized computational tools to predict their drug-likeness. nih.govacs.org For a series of 8-fluoro-2-methylquinoline (B1339794) derivatives, researchers calculated properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and bioactivity scores. nih.govacs.org These calculations predicted that the compounds had the potential to be developed as lead candidates. acs.org

For this compound, a similar in silico analysis can be performed to predict its drug-like properties.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
PropertyPredicted ValueSignificance (Lipinski's Rule of Five Guideline)
Molecular FormulaC₁₀H₈FNO-
Molecular Weight177.18 g/molCompliant (<500)
LogP (Lipophilicity)~2.1 - 2.5Compliant (<5)
Hydrogen Bond Donors1 (from -OH group)Compliant (≤5)
Hydrogen Bond Acceptors2 (from N and O atoms)Compliant (≤10)
Drug-Likeness ScorePredicted to be favorableIndicates potential for oral bioavailability.

Note: The values in this table are estimations based on the compound's structure and data from analogous compounds. Specific values may vary depending on the prediction software used.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are valuable for understanding a compound's intrinsic properties, such as its geometric structure, reactivity, and spectroscopic characteristics. daneshyari.com

For various hydroxyquinolines and their analogs, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms. rsc.org

Calculate Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability; a large gap suggests high stability, while a small gap suggests higher reactivity. rsc.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with biological targets. rsc.org

Simulate Spectroscopic Data: DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to confirm the compound's structure. rsc.org

Applying DFT to this compound would provide fundamental insights into its electronic properties, helping to explain its reactivity and rationalize its interactions with protein targets observed in docking studies.

In Silico Prediction of Potential Mechanisms of Action

By integrating data from molecular docking, ADME predictions, and quantum chemical calculations, it is possible to formulate hypotheses about a compound's potential mechanism of action. For this compound, the available data on related compounds points toward several plausible mechanisms.

Inhibition of Bacterial Proliferation: Given the well-established activity of fluoroquinolones, a primary predicted mechanism is the inhibition of bacterial DNA gyrase and/or topoisomerase IV. The fluorine atom at the 7-position is a common feature in many potent fluoroquinolone antibiotics, suggesting that this compound could have significant antibacterial potential.

Anticancer Activity: The quinoline scaffold is present in numerous anticancer agents. Based on studies of similar molecules, potential mechanisms could include the inhibition of tubulin polymerization or the modulation of cancer-related signaling pathways through interaction with receptors like Nur77. nih.govnih.gov

Antitubercular Activity: The demonstrated efficacy of quinoline derivatives against Mycobacterium tuberculosis suggests that this compound could act by inhibiting key mycobacterial enzymes, such as ATP synthase. nih.gov

These in silico predictions provide a strong foundation for targeted experimental validation, enabling a more efficient and hypothesis-driven approach to drug discovery.

Preclinical Pharmacological Assessment and Development Potential

In Vitro Screening Methodologies and Assays

The preliminary evaluation of 7-Fluoro-2-methylquinolin-4-ol's pharmacological potential relies on a variety of in vitro screening methods. These laboratory-based assays are designed to assess the compound's activity against specific biological targets in a controlled environment. Given the known activities of the broader quinoline (B57606) family, a range of assays would be appropriate for initial screening.

Antimicrobial and Antifungal Assays: The antimicrobial potential of quinoline derivatives is well-documented. researchgate.nettandfonline.com A standard method for evaluating this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). tandfonline.com This involves exposing various strains of bacteria (both Gram-positive and Gram-negative) and fungi to serial dilutions of the compound. For instance, studies on similar quinoline derivatives have tested them against pathogens like E. coli, S. aureus, and C. albicans. researchgate.nettandfonline.com

Antiviral Assays: The quinoline scaffold is present in compounds with known antiviral properties. nih.gov To assess this compound, cell-based assays measuring the inhibition of viral replication would be employed. For example, a study on novel quinoline derivatives tested their ability to reduce Zika Virus (ZIKV) replication in cell culture, showing a significant reduction in viral load at specific concentrations. ijpcbs.com

Anticancer/Cytotoxicity Assays: Many quinoline derivatives have demonstrated potent activity against various cancer cell lines. researchgate.netnih.gov The initial screening for anticancer potential typically involves the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the compound. nih.gov This assay would be conducted on a panel of human cancer cell lines (e.g., breast, lung, colon cancer) to determine the compound's cytotoxic effects and its IC50 value (the concentration at which 50% of cells are inhibited). nih.gov

Enzyme Inhibition Assays: Quinoline derivatives have been investigated as inhibitors of various enzymes implicated in disease. For neurodegenerative diseases, for example, assays targeting acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β) are relevant. nih.govresearchgate.net These assays measure the ability of the compound to modulate the activity of these specific enzymes, often using spectrophotometric or fluorescence-based methods.

The table below summarizes the common in vitro assays applicable to the initial screening of this compound, based on established methodologies for quinoline derivatives.

Assay TypeTarget/OrganismPurposeKey Metric
Antimicrobial Gram-positive & Gram-negative bacteriaTo determine antibacterial efficacyMinimum Inhibitory Concentration (MIC)
Antifungal Fungal strains (e.g., C. albicans)To determine antifungal efficacyMinimum Inhibitory Concentration (MIC)
Antiviral Specific viruses (e.g., ZIKV, HIV) in cell cultureTo measure inhibition of viral replicationEffective Concentration (EC50)
Anticancer Human cancer cell lines (e.g., MCF-7, A549)To assess cytotoxicity and anti-proliferative effectsInhibitory Concentration (IC50)
Enzyme Inhibition Specific enzymes (e.g., AChE, BACE1, kinases)To determine inhibitory potential against disease-relevant targetsInhibitory Concentration (IC50)

Lead Compound Identification and Optimization

Following initial screening, if this compound demonstrates promising activity in a particular assay, it may be identified as a "hit" or "lead" compound. A lead compound serves as the starting point for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com The process of lead optimization is a critical phase in drug discovery.

For quinoline derivatives, structure-activity relationship (SAR) studies are key to optimization. These studies involve synthesizing analogs of the lead compound with slight chemical modifications and evaluating how these changes affect biological activity. For example, research on a series of 5,6,7-trimethoxy quinolines showed that the addition of N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups significantly enhanced antiproliferative activity against cancer cells. nih.gov

In the context of this compound, optimization could involve:

Modification of the fluorine position: The placement of the fluorine atom on the quinoline ring can significantly impact metabolic stability and bioavailability. mdpi.com

Substitution at the methyl group: Altering the C2-methyl group could influence the compound's interaction with its biological target. nih.gov

Derivatization of the 4-ol group: The hydroxyl group can be converted to other functional groups, such as ethers or esters, to modify solubility and cell permeability.

A patent for antimalarial compounds specifically describes the synthesis of this compound as a precursor for more complex molecules, highlighting its role as a foundational structure for optimization. google.com Similarly, a study on antileishmanial agents identified a 6-chloro-7-fluoro-quinoline derivative as the most potent compound after a series of modifications, demonstrating the importance of halogen substitutions in optimizing activity. mdpi.com

The table below illustrates hypothetical optimization steps for this compound based on common strategies for quinoline derivatives.

Original CompoundModification StrategyExample DerivativeDesired Improvement
This compoundAddition of a side chain at the 4-position4-(Substituted-amino)-7-fluoro-2-methylquinolineEnhanced target binding, improved solubility
This compoundAlteration of the C2 substituent7-Fluoro-2-(trifluoromethyl)quinolin-4-olIncreased potency, altered steric interactions
This compoundBioisosteric replacement of fluorine7-Chloro-2-methylquinolin-4-olModified electronic properties and metabolic stability

Considerations for Development as a Therapeutic Agent

The decision to advance a lead compound towards clinical development involves a comprehensive evaluation of several factors beyond its initial potency. These considerations are vital for assessing the compound's potential to become a safe and effective drug.

Pharmacokinetics and Metabolic Stability: A key consideration is the compound's ADME profile (Absorption, Distribution, Metabolism, and Excretion). The fluorine atom in this compound is often incorporated into drug candidates to enhance metabolic stability and bioavailability. mdpi.com In vitro studies using liver microsomes can provide early insights into how the compound is metabolized. For example, studies on similar quinoline derivatives have shown that the introduction of halogen substituents can improve metabolic stability in human and mouse liver microsomes. mdpi.com

Toxicity: Early assessment of toxicity is crucial. Cytotoxicity tests on non-cancerous cell lines, such as Vero cells or human fibroblasts, are performed to determine the compound's therapeutic index—the ratio between its toxic concentration and its effective therapeutic concentration. nih.govgoogle.com A favorable therapeutic index is essential for a drug candidate.

Mechanism of Action: Understanding how the compound exerts its biological effect is fundamental. For quinolones with antimicrobial activity, the mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. For anticancer quinolines, mechanisms can include the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases. researchgate.netnih.gov Elucidating the mechanism of action for this compound would be a critical step in its development.

Synthesizability and Scalability: The chemical synthesis of the compound must be practical, efficient, and scalable for potential large-scale production. The documented synthesis of this compound from 3-fluoroaniline (B1664137) and acetoacetic ester suggests a feasible route, but this would need to be optimized for yield and purity. google.com

The development of this compound as a therapeutic agent would require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology to build a comprehensive profile of its potential benefits and risks.

Future Research Trajectories and Therapeutic Prospects

Addressing Drug Resistance with Novel Quinoline (B57606) Analogues

The emergence of drug-resistant pathogens and cancer cells is a critical global health challenge. Quinoline derivatives have been at the forefront of efforts to combat this issue. The structural features of 7-Fluoro-2-methylquinolin-4-ol make it a compelling candidate for developing novel analogues to overcome resistance mechanisms.

Research into quinoline analogues has shown that specific substitutions can circumvent efflux pumps, a common resistance mechanism in cancer cells and bacteria. For instance, studies on other quinoline derivatives have demonstrated that modifications to the quinoline core can inhibit the function of P-glycoprotein (P-gp), a key efflux pump implicated in multidrug resistance (MDR). Novel 2-arylquinoline derivatives have been designed as inhibitors of the multidrug resistance protein 2 (MRP2), another important ABC transporter involved in drug resistance. acs.orgscispace.com The presence of the fluorine atom in this compound can enhance its binding affinity to target enzymes or receptors while also improving its metabolic stability, potentially leading to more sustained therapeutic effects.

Furthermore, some quinoline-based compounds have been shown to reverse MDR in cancer cells by inhibiting P-gp-mediated drug efflux. nih.gov The development of analogues of this compound could lead to potent MDR reversal agents. For example, a series of NSC23925 analogues, which are quinoline derivatives, have shown significant potential in reversing P-gp-mediated multidrug resistance. google.com The strategic placement of substituents on the quinoline ring is crucial for this activity. Therefore, the synthesis and evaluation of a library of compounds based on the this compound scaffold are warranted to explore their potential in sensitizing resistant cells to existing therapies.

Table 1: Examples of Quinoline Analogues in Drug Resistance Studies

Compound ClassMechanism of ActionTherapeutic Target
2-ArylquinolinesInhibition of MRP2Multidrug Resistance in Cancer
NSC23925 AnaloguesP-gp InhibitionMultidrug Resistance in Cancer
2-(Quinolin-4-yloxy)acetamidesInhibition of Mycobacterium tuberculosis growthDrug-Resistant Tuberculosis

This table is based on research on quinoline analogues and suggests potential areas of investigation for derivatives of this compound.

Exploration of New Therapeutic Indications

The therapeutic potential of quinoline derivatives extends beyond their established roles. The unique substitution pattern of this compound opens avenues for exploring new therapeutic applications.

Anticancer Activity: Quinolines are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org The presence of a fluorine atom can enhance the anticancer efficacy of a compound. For instance, fluorinated quinoline derivatives have shown potent activity against various cancer cell lines. neuroquantology.com Research on 5,6,7-trimethoxy quinolines has identified potent tubulin polymerization inhibitors with significant cytotoxic activity against human cancer cells. nih.gov Derivatives of this compound could be designed to target specific signaling pathways implicated in cancer progression.

Infectious Diseases: The quinoline core is central to many antimalarial and antibacterial drugs. google.comresearchgate.net The 7-fluoro substitution is a common feature in fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. While this compound itself is not a classic fluoroquinolone, its derivatives could be explored for novel antibacterial or antifungal activities. researchgate.net Studies on 2-(quinolin-4-yloxy)acetamides have yielded compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Neurodegenerative Diseases: Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Some quinoline-based compounds have been investigated as inhibitors of cholinesterase and amyloid-beta aggregation, key pathological hallmarks of Alzheimer's. The ability of the fluorine atom to modulate properties like blood-brain barrier penetration could be advantageous in developing central nervous system-active drugs from the this compound scaffold. Furthermore, quinoline derivatives are being explored as ligands for cannabinoid receptors, which are implicated in neuroprotective pathways. frontiersin.org

Advanced Synthetic Methodologies for Diverse Chemical Libraries

The exploration of the full therapeutic potential of this compound hinges on the ability to generate a diverse library of its derivatives. Advanced synthetic methodologies are crucial for this endeavor.

Combinatorial synthesis has emerged as a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. acs.orgscispace.com Polymer-supported catalysts, such as scandium-based catalysts, have been successfully employed in the combinatorial synthesis of quinoline libraries. acs.org These methods allow for the efficient and systematic variation of substituents around the quinoline core, enabling the exploration of structure-activity relationships.

Multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, offer another efficient strategy for constructing complex quinoline-based hybrid heterocycles. nih.gov These reactions allow for the creation of structurally diverse molecules from simple starting materials in a single step. The application of such advanced synthetic techniques to this compound would facilitate the rapid generation of a library of novel analogues for biological evaluation.

Integration with Combination Therapies

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. The unique properties of this compound and its potential derivatives make them attractive candidates for integration into combination therapy regimens.

As discussed, derivatives of this compound could act as MDR reversal agents, sensitizing resistant cancer cells to conventional chemotherapeutic drugs. nih.gov This synergistic approach could enhance the efficacy of existing treatments and overcome acquired resistance. For instance, a novel quinoline derivative has been shown to have a synergistic effect with doxorubicin (B1662922) in doxorubicin-resistant cancer cells. nih.gov

Furthermore, quinoline derivatives are being investigated for their ability to modulate the tumor microenvironment and immune responses. mdpi.com Combining a derivative of this compound that targets a specific cancer cell pathway with an immunotherapeutic agent could lead to a more robust and durable anti-tumor response. The development of such combination strategies requires a deep understanding of the mechanism of action of the quinoline derivative and its interaction with other therapeutic agents.

Potential as Molecular Probes in Biological Systems

The inherent fluorescence properties of the quinoline scaffold make it a valuable tool for developing molecular probes for bioimaging and sensing applications. arabjchem.org The substitution pattern of this compound could be fine-tuned to create probes with specific photophysical properties.

Quinoline-based fluorescent probes have been developed for the detection of various biologically important species, including metal ions and reactive oxygen species. bohrium.commedchemexpress.com For example, a quinoline-based fluorescent probe has been synthesized for the detection of Zn(II) ions, which play a crucial role in many biological processes. arabjchem.org The hydroxyl group at the 4-position of this compound could serve as a recognition site for specific analytes, leading to changes in the compound's fluorescence upon binding.

Moreover, the development of fluorescently labeled derivatives of this compound could enable the visualization of their subcellular localization and interaction with biological targets. This would provide valuable insights into their mechanism of action and facilitate the design of more effective therapeutic agents. The use of such probes in living cells and organisms is a rapidly growing area of research with significant potential for advancing our understanding of complex biological systems. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 7-Fluoro-2-methylquinolin-4-ol?

Methodological Answer: The synthesis typically involves fluorination and cyclization steps. A common approach uses fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 7-position of the quinoline backbone. For example:

Precursor preparation : Start with 2-methylquinolin-4-ol derivatives.

Electrophilic fluorination : React with Selectfluor® in polar solvents (e.g., acetonitrile) under reflux .

Purification : Recrystallization or column chromatography to isolate the product.
Key parameters include temperature control (60–80°C) and stoichiometric ratios of fluorinating agents. Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How is this compound characterized for structural validation?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm fluorine substitution (¹⁹F NMR) and methyl group placement (¹H/¹³C NMR).
  • Mass spectrometry (HRMS) : Verify molecular weight (MW: 191.17 g/mol; CAS 18529-03-8) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
    Cross-referencing spectral data with PubChem or CAS entries ensures consistency in structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency but may increase side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can accelerate cyclization steps .
  • Temperature gradients : Lower temperatures (40–50°C) reduce decomposition but extend reaction times.
    Design of Experiments (DoE) frameworks, such as factorial designs, systematically evaluate interactions between variables. For example, a 3² factorial design testing solvent polarity vs. temperature can identify ideal conditions .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from:

  • Variability in assay protocols : Standardize in vitro assays (e.g., MIC for antimicrobial studies) using CLSI guidelines.
  • Impurity profiles : Compare HPLC traces of test batches to rule out confounding byproducts .
  • Structural analogs : Cross-test with derivatives like 6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2) to isolate fluorine’s role in activity .
    Meta-analyses of open datasets (e.g., PubChem BioAssay) and reproducibility checks under controlled conditions are critical .

Q. What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer: Hypotheses include:

  • Enzyme inhibition : Fluorine’s electronegativity may enhance binding to ATP-binding pockets in kinases.
  • Reactive oxygen species (ROS) modulation : Similar to antioxidant quinoline derivatives, assess via DPPH radical scavenging assays .
  • In silico docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase (PDB ID: 1KZN).
    Validate mechanisms through dose-response studies in cellular models (e.g., IC₅₀ determination) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Stability depends on:

  • Light exposure : Store in amber vials to prevent photodegradation.
  • Humidity : Thermogravimetric analysis (TGA) shows 5% weight loss at 150°C, suggesting sensitivity to moisture .
  • pH : Assess degradation kinetics in buffered solutions (pH 3–9) via HPLC. Acidic conditions (pH <5) accelerate hydrolysis of the quinoline ring.
    Long-term stability studies (6–12 months) under ICH guidelines (25°C/60% RH) are recommended .

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